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Compound of Interest

Compound Name: (E)-5-Methyl-3-hexen-1-yne
CAS No.: 38253-07-5
Cat. No.: B2787397
Get Quote
. J

Core Directive: The Enyne Motif in Drug Discovery

Conjugated enynes (1,3-enynes) are pivotal structural motifs in organic synthesis, serving as
high-value intermediates for the construction of complex natural products, pharmaceuticals
(e.g., Terbinafine), and advanced polymer materials. The C7H1o0 series represents a specific
subclass of "skipped" or substituted enynes often used to introduce lipophilic side chains with
rigid stereochemical control.

This guide focuses on the linear isomer (E)-1-hepten-3-yne and its regioisomers, providing the
precise physicochemical data required for reaction scaling, purification, and safety
management.[1]

Structural Landscape & Isomerism

The molecular formula C7H1o0 (Degree of Unsaturation = 3) allows for multiple conjugated
isomers. The two most relevant for synthetic applications are:

e 1-Hepten-3-yne: A terminal alkene coupled to an internal alkyne.[1]
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e (E)-3-Hepten-1-yne: A terminal alkyne coupled to an internal alkene.[1]

Diagram 1: Structural Isomers of C7H10

Primary Isomers

1-Hepten-3-yne
(CAS: 2384-73-8)
CH2=CH-C=C-C3H7

Internal Alkyne
Steric bulk at tail)

Terminal Alkyne
(Sonogashira active

Key Structural Features

(E)-3-Hepten-1-yne
(CAS: 764-58-9)
HC=C-CH=CH-C3H7

Click to download full resolution via product page

Caption: Structural comparison of primary CzHio conjugated enyne isomers highlighting
reactive sites.

Physical Properties Data

The following data aggregates experimental values for 1-Hepten-3-yne, the most
characteristically representative isomer for this class.

Table 1: Physicochemical Constants
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Property Value Unit Conditions |/ Notes
Molecular Weight 94.15 g/mol Monoisotopic
N ) @ 760 mmHg
Boiling Point 109 - 110 °C
(Standard Pressure)
Density 0.760 - 0.763 g/cm3 @ 20°C (Liquid)
Refractive Index (
1.4520 @ 20°C
)
Flash Point 8.2 °C Highly Flammable
Vapor Pressure ~20-25 mmHg @ 25°C (Estimated)
Lipophilic, insoluble in
LogP (Octanol/Water) 24-2.8
water
- ) Soluble in Et20, DCM,
Solubility High

Hexanes, THF

Expert Insight: The relatively low density (< 0.8 g/cm3) and high refractive index (> 1.45) are

diagnostic of the conjugated system. The flash point of 8.2°C mandates the use of grounding

straps and explosion-proof equipment during transfer.

Spectroscopic Signatures

Accurate identification relies on recognizing the unique electronic interaction between the

double and triple bonds.

UV-Vis Absorption[1]

e Mechanism: Conjugation lowers the HOMO-LUMO gap compared to isolated alkenes.[1]

e ngcontent-ng-c2307461527=""_nghost-ng-c2764567632="" class="inline ng-star-inserted">

1 ~223 - 228 nm.
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o Extinction Coefficient (hgcontent-ng-c2307461527=""_nghost-ng-c2764567632=""
class="inline ng-star-inserted">

): > 10,000 L-mol~t-cm~.[2][3][4]

e Note: While 1,3-butadiene absorbs at 217 nm, the enyne system typically shows a
bathochromic shift of +5 to +10 nm due to the alkyne's electron density.

Infrared (IR) Spectroscopy

Distinctive bands allow for rapid purity checks (e.g., monitoring the disappearance of a terminal
alkyne proton in coupling reactions).

. . Wavenumber . . .
Vibration Mode ( 1 Intensity Diagnostic Value
cm-

Only in terminal
=C-H Stretch 3300 Strong, Sharp alkynes (e.g., 3-
hepten-1-yne)

Internal alkyne (often
C=C Stretch 2210 - 2240 Medium/Weak weak due to
symmetry)

Conjugated alkene

C=C Stretch 1610 - 1640 Medium (lower freq than
isolated)
=C-H Stretch 3000 - 3100 Medium Vinylic protons

NMR Characterization (*H Predicted)
For 1-Hepten-3-yne (CH2=CH-C=C-CH2CH2CH3):

e ngcontent-ng-c2307461527=""_nghost-ng-c2764567632="" class="inline ng-star-inserted">
5.7 - 5.9 ppm (1H, m): Internal vinylic proton (=CH-).

e ngcontent-ng-c2307461527=""_nghost-ng-c2764567632="" class="inline ng-star-inserted">
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5.3 - 5.6 ppm (2H, dd): Terminal vinylic protons (CHz=).
e ngcontent-ng-c2307461527=""_nghost-ng-c2764567632="" class="inline ng-star-inserted">

2.2 - 2.4 ppm (2H, t): Propargylic methylene (-C=C-CH.-).

e ngcontent-ng-c2307461527=""_nghost-ng-c2764567632="" class="inline ng-star-inserted">
0.9 - 1.0 ppm (3H, t): Terminal methyl group.
Experimental Protocol: Synthesis & Handling

The most robust method for synthesizing C7Hi0 enynes is the Sonogashira Coupling. This
protocol is designed for high fidelity and safety.

Workflow: Sonogashira Synthesis of (E)-3-Hepten-1-yne

Reaction: Vinyl halide (1-bromo-1-pentene) + Trimethylsilylacetylene (followed by deprotection)
OR Direct coupling of Vinyl Bromide + Acetylene gas (industrial).[1] Here we describe the lab-
scale coupling of 1-penten-1-yl halide with ethynyltrimethylsilane.

Step-by-Step Methodology

e Preparation (Inert Atmosphere): Flame-dry a 250 mL Schlenk flask. Cool under Argon flow.
o Catalyst Loading: Add Pd(PPhs)2Cl2 (2 mol%) and Cul (1 mol%).
o Why? Pd(ll) is the precatalyst reduced in situ; Cul accelerates the transmetallation step.

» Solvent/Base: Add degassed THF (anhydrous) and Diisopropylamine (EtsN or DIPA) ina 1:1
ratio.

o Critical: Oxygen must be excluded to prevent homocoupling (Glaser coupling) of the
alkyne.

o Substrate Addition: Add (E)-1-bromo-1-pentene (1.0 equiv).[1] Then, dropwise add
Trimethylsilylacetylene (1.2 equiv).

e Reaction: Stir at Room Temperature (25°C) for 4-6 hours. Monitor by TLC (Hexanes).
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Workup: Filter through a Celite pad (removes Pd/Cu). Wash with Et2O. Concentrate in

vacuo.[3]

Deprotection (if TMS used): Treat with K2COs in MeOH to reveal the terminal alkyne.

Diagram 2: Sonogashira Catalytic Cycle & Workflow

Safety Controls

Start: Vinyl Halide Strict Degassing Temp < 40°C
+ Terminal Alkyne (Prevents Glaser Coupling) (Prevents Polymerization)

Catalytic Cycle Logic
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Caption: Mechanistic flow of Sonogashira coupling with critical safety control points.
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Safety & Stability (Self-Validating Systems)

Conjugated enynes are thermodynamically unstable relative to their saturated counterparts.[1]

They are prone to exothermic polymerization.[5]

Stability Protocol

Storage: Store at -20°C under Argon.

Stabilizers: Add 100-200 ppm of BHT (Butylated Hydroxytoluene) or TBC (4-tert-
butylcatechol) to inhibit radical polymerization during storage.[1]

Distillation: Never distill to dryness. Peroxides may concentrate in the residue (though less
likely than in ethers, enyne oligomers can be shock-sensitive).

Validation: Before use, check the refractive index. A significant increase (>0.002) suggests
oligomerization.

Hazard Identification

H225: Highly Flammable liquid and vapor.

H304: May be fatal if swallowed and enters airways (aspiration hazard due to low viscosity).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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